Quinazolin-7-amine - 101421-73-2

Quinazolin-7-amine

Catalog Number: EVT-353312
CAS Number: 101421-73-2
Molecular Formula: C8H7N3
Molecular Weight: 145.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazolin-7-amine derivatives are a class of compounds that have attracted significant interest in medicinal chemistry due to their diverse pharmacological properties. These compounds have been extensively studied for their potential as therapeutic agents in various fields, including oncology, immunology, and infectious diseases. The structural versatility of quinazolin-7-amine allows for the synthesis of a wide range of derivatives with specific biological activities, making them valuable scaffolds in drug discovery.

Synthesis Analysis

An alternative approach to synthesizing Quinazolin-7-amine derivatives employs multicomponent reactions (MCRs), specifically a three-component reaction involving isatoic anhydride, an amine, and an orthoester. [] This method provides efficient access to 2,3-disubstituted quinazolin-4(3H)-ones, which can serve as precursors for Quinazolin-7-amine derivatives. The reaction proceeds under catalyst and solvent-free conditions, making it environmentally friendly. It can be carried out by classical heating at 120 °C for 5 hours or accelerated under microwave irradiation at 140 °C for 20–30 minutes, significantly reducing reaction time. The reaction tolerates various substituents on the isatoic anhydride, amine, and orthoester, demonstrating its versatility in preparing diverse Quinazolin-7-amine derivatives.

Acylation

Acylation is another common reaction that Quinazolin-7-amine derivatives can undergo. [] This reaction involves the introduction of an acyl group (RCO-) to the amine group of Quinazolin-7-amine, typically using an acyl halide or an anhydride in the presence of a base. This modification can significantly alter the compound's properties, including its solubility, reactivity, and biological activity. For example, acylation of 6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidine-7-amine with various acids resulted in derivatives with different antihypertensive activity profiles compared to the parent compound.

Inhibition of Protein Kinases

Certain Quinazolin-7-amine derivatives have been identified as potent inhibitors of specific protein kinases, such as cyclin-dependent kinases (CDKs). [] These enzymes play crucial roles in regulating the cell cycle and cellular processes. Quinazolin-7-amine derivatives can bind to the ATP-binding site of these kinases, inhibiting their activity and disrupting downstream signaling pathways. This mechanism of action has been exploited in the development of potential anticancer agents, as dysregulated kinase activity is a hallmark of many cancers.

Modulation of Receptor Activity

Quinazolin-7-amine derivatives can also modulate the activity of specific receptors, leading to various pharmacological effects. For example, some derivatives exhibit antihypertensive activity by acting as antagonists at α1-adrenergic receptors. [] By blocking the binding of endogenous agonists like norepinephrine to these receptors, these compounds prevent vasoconstriction, leading to a decrease in blood pressure.

Inhibition of Enzymes

Some Quinazolin-7-amine derivatives demonstrate enzyme inhibitory activity, interfering with specific enzymatic processes. For example, certain derivatives act as α-glucosidase inhibitors. [] α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help control blood glucose levels, making these compounds potential therapeutic agents for type 2 diabetes.

Anticancer Agents

The ability of certain Quinazolin-7-amine derivatives to inhibit CDKs makes them potential anticancer agents. [] By inhibiting these key regulators of the cell cycle, these compounds can induce cell cycle arrest and apoptosis in cancer cells, inhibiting tumor growth.

Antihypertensive Agents

Several Quinazolin-7-amine derivatives have shown antihypertensive activity in preclinical studies. [, ] By acting as α1-adrenergic receptor antagonists, these compounds can effectively lower blood pressure.

Anti-inflammatory Agents

Research has identified Quinazolin-7-amine derivatives as potential anti-inflammatory agents. [] These compounds target key mediators of inflammation, offering a potential therapeutic strategy for inflammatory diseases.

Antibacterial Agents

Certain Quinazolin-7-amine derivatives exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ] This activity makes them potential candidates for developing new antibacterial drugs.

Central Nervous System (CNS) Agents

Quinazolin-7-amine derivatives have also shown potential in treating CNS disorders. For instance, some derivatives exhibit anticonvulsant activity, suggesting their potential as antiepileptic drugs. [, , ]

Optimization of Pharmacokinetic Properties

Improving the pharmacokinetic properties of promising Quinazolin-7-amine derivatives is crucial for developing clinically viable drug candidates. Future research should focus on optimizing absorption, distribution, metabolism, and excretion profiles to enhance their efficacy and safety. []

N-(4-(3-Isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (Compound 37d)

    Compound Description: This compound is a potent cyclin-dependent kinase (CDK) inhibitor, specifically targeting CDKs 1, 2, 4, 8, and 9. [] It exhibits antitumor efficacy in multiple hematologic malignancy mice xenograft models with minimal toxicity. [] Compound 37d can arrest the cell cycle and induce apoptosis by activating PARP and caspase 3. []

4-Aminoquinazoline Derivatives (9a-9g)

    Compound Description: These derivatives were synthesized and evaluated for their antitumor activity against Bcap-37 cell proliferation. [] Compounds 9d (3-chloro-4-fluoro-phenyl-{7-[3-(2-chlorophenoxy)-propoxy]-6-methoxy-quinazolin-4-yl}amine) and 9g (5-chloro-2-{3-[4-(3-chloro-4-fluorophenylamino)-6-methoxy-quinazolin-7-yloxy]-propoxy}-benzaldehyde) showed significant inhibition of Bcap-37 cell proliferation at 10 μmol·L−1. []

2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate (Inhibitor 3)

    Compound Description: This compound is a potent and specific inhibitor of Receptor Interacting Protein 2 (RIP2) kinase. [] It effectively blocks proinflammatory cytokine responses in vivo and in human IBD explant samples. [] Inhibitor 3 possesses favorable physicochemical and ADME properties, making it suitable for clinical development. []

4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine-Derived Ureas (12a-j)

    Compound Description: This series of urea derivatives were synthesized and evaluated for their anticancer activity against human neuroblastoma (SK N SH) and human colon carcinoma (COLO 205) cell lines. [] Compounds 12a and 12b demonstrated significant cytotoxicity, while compounds 12d-f and 12j exhibited moderate cytotoxicity against both cell lines. []

5-Chloro-3-(2,4-Dichlorophenyl)-N-(3-Methoxyphenyl)-2-Methyl-6-Phenylpyrazolo[1,5-a]pyrimidin-7-amine

    Compound Description: This compound was synthesized and characterized by X-ray diffraction. [] It exhibits moderate anticancer activity. []

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-amine Analogues

    Compound Description: This class of compounds was investigated as potential positron emission tomography (PET) imaging agents for GluN2B subunits of the N-methyl-D-aspartate receptor (NMDAR). [] These compounds exhibit high affinity for GluN2B receptors and show promise for imaging GluN2B subunits in vivo. []

2-(4-Aminophenyl)-6-fluoro-N-(substituted phenyl)benzo[d]thiazol-7-amine Derivatives (5a-l)

    Compound Description: These benzothiazole derivatives were synthesized and screened for in vitro cytotoxicity against mouse Ehrlich Ascites Carcinoma (EAC) and two human cancer cell lines (MCF-7 and HeLa). []

1H-Pyrrolo[2,3-c]pyridine-7-amine Derivatives

    Compound Description: This series of compounds was designed as potassium-competitive acid blockers (P-CABs) and showed potent inhibitory activity in vitro and in vivo. []

2-(2-Aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines

    Compound Description: This group of compounds was developed as novel PI3K/mTOR inhibitors and showed promising anticancer activity. []

C-7-Substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine Derivatives

    Compound Description: This group of compounds was explored for their antibacterial activity against both Gram-positive and Gram-negative bacteria. [] Some compounds in this series showed promising activity against both types of bacteria. []

Mechanism of Action

Quinazolin-7-amine derivatives exhibit their biological activities through various mechanisms of action, depending on the substitution pattern on the quinazoline nucleus. For instance, derivatives designed as AMPA and kainate receptor antagonists have shown that the presence of a free 3-hydroxy group is crucial for good affinity at these receptors, with certain 6-heterocyclic moieties yielding AMPA-selective antagonists1. In the realm of adenosine receptors, 2-Amino[1,2,4]triazolo[1,5-c]quinazolines have been identified as potent antagonists, with some derivatives displaying selectivity for specific receptor subtypes2. Quinazolin-7-amine derivatives have also been reported as histamine H4 receptor inverse agonists, with the potential for dual action at the H1 receptor, which could lead to added therapeutic benefit3. In the context of immunology, certain quinazoline molecules have been found to inhibit T cell proliferation by inducing G2 cell cycle arrest without affecting IL-2 secretion, implicating a role in diseases where T cell signaling is involved4. Additionally, N-(1H-Pyrazol-3-yl)quinazolin-4-amines have been identified as casein kinase 1δ/ε inhibitors, with potential applications in neurodegenerative disorders and cancer5.

Applications in Various Fields

Oncology

Quinazolin-7-amine derivatives have been extensively studied for their anticancer properties. For example, quinazolinone-based agents have been synthesized with antiproliferative activity against tumor cell lines and the ability to inhibit tubulin assembly, acting as microtubule disruptors7. Another study reported the synthesis of novel quinazolin-4(3H)-one derivatives with significant cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents6.

Neurology

In the field of neurology, quinazolin-7-amine derivatives have been explored for their inhibitory effects on enzymes such as acetylcholine esterase, which is a target for Alzheimer's disease treatment. Certain derivatives have shown potent AChE inhibition and DPPH scavenging effects, suggesting their utility as neuroprotective agents6.

Immunology

The inhibition of T cell proliferation by quinazoline derivatives positions them as potential therapeutic agents for autoimmune diseases and organ transplant rejection. The specific inhibition of T cell signaling pathways without affecting other cell types highlights their selectivity and potential for inducing tolerance4.

Infectious Diseases

Quinazolin-7-amine derivatives have also been evaluated as agricultural bactericides against phytopathogenic bacteria. Some derivatives exhibited potent inhibition activities against Xanthomonas oryzae pv. oryzae, a pathogen responsible for rice bacterial blight, suggesting their application in crop protection8.

Properties

CAS Number

101421-73-2

Product Name

Quinazolin-7-amine

IUPAC Name

quinazolin-7-amine

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C8H7N3/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H,9H2

InChI Key

JBFKTGKPNDZSPY-UHFFFAOYSA-N

SMILES

C1=CC2=CN=CN=C2C=C1N

Synonyms

7-Quinazolinamine (9CI)

Canonical SMILES

C1=CC2=CN=CN=C2C=C1N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.